

# Application Notes and Protocols for Palladium-Catalyzed Asymmetric Allylic Alkylation with **sSPhos**

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## Compound of Interest

Compound Name: *sSPhos*

Cat. No.: *B1324538*

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These application notes provide a detailed protocol for the use of the chiral ligand **sSPhos**, specifically as its tetrabutylammonium salt, in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the enantioselective formation of C-C bonds. The methodologies outlined are based on established research and are intended to guide researchers in setting up and optimizing these reactions.

## Overview and Advantages

The palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis. The choice of ligand is critical for achieving high enantioselectivity. **sSPhos**, a commercially available, air-stable phosphine ligand, has emerged as a highly effective choice for this transformation.<sup>[1][2]</sup> When used as its tetrabutylammonium salt, (R)-**sSPhos** promotes high levels of asymmetric induction in the reaction of various nucleophiles with allylic electrophiles.<sup>[1][3][4]</sup>

A key advantage of the **sSPhos** ligand in this context is that the high enantioselectivity is believed to arise from the steric bulk around the sulfonate group, rather than from attractive noncovalent interactions.<sup>[3][4][5]</sup> This provides a distinct mechanism for stereoinduction compared to other specialized ligands.

## Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving the formation of a  $\pi$ -allyl palladium intermediate. The chiral **sSPhos** ligand, coordinated to the palladium center, creates a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the  $\pi$ -allyl complex, leading to the formation of the enantioenriched product.

Below is a diagram illustrating the generally accepted catalytic cycle for this reaction.

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## References

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